1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Medicinal Chemistry Physicochemical Profiling 5-Cyanouracil SAR

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS 338777-48-3) is a heterocyclic compound belonging to the 5-cyanouracil class, characterized by a pyrimidine-2,4-dione core with a nitrile at the 5-position and a 3-cyanothiophen-2-yl substituent at the N1 position. Its molecular formula is C10H4N4O2S with a molecular weight of 244.23 g/mol, and its predicted physicochemical properties include a density of 1.0±0.1 g/cm³ and a pKa of 6.49±0.10.

Molecular Formula C10H4N4O2S
Molecular Weight 244.23
CAS No. 338777-48-3
Cat. No. B2643228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
CAS338777-48-3
Molecular FormulaC10H4N4O2S
Molecular Weight244.23
Structural Identifiers
SMILESC1=CSC(=C1C#N)N2C=C(C(=O)NC2=O)C#N
InChIInChI=1S/C10H4N4O2S/c11-3-6-1-2-17-9(6)14-5-7(4-12)8(15)13-10(14)16/h1-2,5H,(H,13,15,16)
InChIKeyMZZCNHOEVLTJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS 338777-48-3) | Core Structural and Chemical Identity for Procurement


1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS 338777-48-3) is a heterocyclic compound belonging to the 5-cyanouracil class, characterized by a pyrimidine-2,4-dione core with a nitrile at the 5-position and a 3-cyanothiophen-2-yl substituent at the N1 position . Its molecular formula is C10H4N4O2S with a molecular weight of 244.23 g/mol, and its predicted physicochemical properties include a density of 1.0±0.1 g/cm³ and a pKa of 6.49±0.10 . Commercial sourcing data indicates a typical purity of 90% (with batch-to-batch variation) from suppliers such as Leyan, and it is noted as a discontinued product from the Biosynth catalog through CymitQuimica .

1
Structural identity
5-Cyanouracil N1-(3-cyanothiophen-2-yl) derivative for heterocyclic chemistry and diversity-oriented synthesis
2
Supply context
Batch-dependent purity; discontinued in some catalogs; verify stock and specification before ordering

Why Simple 5-Cyanouracils Cannot Substitute for the 3-Cyanothiophene Derivative in Target-Focused Studies


Generic substitution within the 5-cyanouracil family is precluded by the critical role of the N1 substituent in modulating both electronic and steric properties. The core 5-cyanouracil scaffold (CAS 4425-56-3) is a known antimicrobial agent that inhibits DNA synthesis, but its biological and chemical behavior is highly sensitive to substitution [1]. Classic studies on 1-substituted 5-cyanouracils, including phenyl, cyclohexyl, and methyl derivatives, demonstrate that the N1 group directly governs the reactivity of the 5-cyano moiety under hydrolytic conditions, leading to divergent uracil, 5-carbamoyluracil, or 5-carboxyuracil products [2]. The 3-cyanothiophen-2-yl group in this compound introduces a distinct electron-withdrawing heteroaryl system, which is found in a class of glucagon receptor antagonists [3]. This substituent creates a unique electronic environment that cannot be replicated by simple phenyl or alkyl analogs, directly impacting any structure-activity relationship (SAR) or chemical transformation study.

!
N1-(3-cyanothiophen-2-yl) provides a distinct electron-withdrawing heteroaryl system; simple phenyl or alkyl analogs may alter hydrolysis pathways and chemical reactivity.
!
The 5-cyano moiety reactivity is highly dependent on the N1 substituent; using unsubstituted 5-cyanouracil can yield divergent uracil or carboxyuracil products.
!
Thienyl steric and electronic features are not replicated by cyclohexyl or methyl derivatives, directly impacting any structure-activity relationship study.

Quantitative Evidence Guide for 1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile Differentiation


Electronic Differentiation via N1-Thienyl vs. N1-Phenyl Substitution: Impact on Core pKa

The predicted acid dissociation constant (pKa) of the target compound is 6.49±0.10, reflecting the influence of the 3-cyanothiophen-2-yl group on the uracil NH acidity . This value can be contrasted with the reported pKa of ~7.2-7.5 for simple 1-substituted phenyl-5-cyanouracils, indicating that the thienyl substituent increases acidity by approximately 0.7-1.0 log units [1]. This shift is consistent with the electron-withdrawing nature of the thiophene ring and its cyano substituent, differentiating it from purely aromatic hydrocarbon N1-substituents.

pKa shift
Class-level inference
6.49±0.10 vs ~7.2–7.5 (N1-aryl) Δ ≈ -0.7 to -1.0
Higher acidity may influence solubility and target binding relative to phenyl analogs.
Predicted value; confirm experimentally.
Medicinal Chemistry Physicochemical Profiling 5-Cyanouracil SAR

Physicochemical Property Differentiation: Topological Polar Surface Area (TPSA) and logP as Indicators of N1 Substituent Impact

Vendor-provided calculated properties for the target compound list a TPSA of 102.44 Ų and a logP of 0.33 . In contrast, the core 5-cyanouracil scaffold has a TPSA of 82 Ų and a logP of -0.64 [1]. The introduction of the 3-cyanothiophen-2-yl group increases lipophilicity by approximately 1 log unit and adds 20 Ų of polar surface area. These dual shifts place the compound in a distinct property space that influences membrane permeability and solubility profiles differently from the parent or simple alkyl/aryl derivatives.

Property shift
Cross-study comparable
ΔlogP = +0.97
ΔTPSA = +20.44 Ų
Shifts lipophilicity and polar surface area into a CNS-favorable range, distinct from the parent scaffold.
Calculated properties; verify experimentally.
Drug Discovery ADME Prediction Compound Library Selection

Structural Differentiation: H-Bond Acceptor/Donor Profile and Rotatable Bond Count

The target compound possesses 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 rotatable bond . This profile contrasts with the parent 5-cyanouracil, which has 3 acceptors, 2 donors, and 0 rotatable bonds [1]. The increase in H-bond acceptors without increasing donors is advantageous for engaging specific protein targets while minimizing desolvation penalties. The single rotatable bond between the thiophene and pyrimidine rings allows conformational adaptation without excessive entropy loss upon binding.

H-bond & flexibility
Cross-study comparable
6A/1D/1 rotatable vs 3A/2D/0 rotatable ΔA +3, ΔD -1
Higher acceptor-to-donor ratio may reduce off-target nucleobase binding; improved conformational adaptation.
Calculated values; target-specific validation required.
Chemical Library Design Molecular Diversity Fragment-Based Screening

Recommended Application Scenarios for 1-(3-Cyano-2-thienyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile Based on Evidenced Properties


Building Block for Diversity-Oriented Synthesis of 5-Cyanouracil Libraries

The unique 3-cyanothiophene moiety at the N1 position provides a synthetic handle for further functionalization. Classic synthetic routes for 1-substituted 5-cyanouracils, such as the condensation of (cyanoacetyl)urea with anilines, can be adapted using 2-amino-3-cyanothiophene to generate this scaffold, which can then undergo selective hydrolysis to 5-carbamoyl or 5-carboxy derivatives as demonstrated in foundational studies [1]. This makes it a versatile intermediate for generating compound libraries with tailored solubility and target-binding profiles.

Physicochemical Probe for Glucagon Receptor Antagonist SAR Exploration

The 3-cyanothiophene motif is a known core element in glucagon receptor antagonists, as detailed in patent literature [2]. This compound, with its uracil core and distinct logP/TPSA profile (logP=0.33, TPSA=102.44 Ų), offers a new vector for exploring SAR away from the patented bicycloalkylcarbonylamino series. Its increased acidity (pKa ~6.5) compared to simple aryl analogs provides a tool for probing the role of charge state in ligand-receptor interactions.

CNS Drug Discovery Fragment with Favorable Predicted Permeability

With a calculated logP of 0.33 and TPSA of 102 Ų, this compound falls within the optimal range for CNS drug-like properties (logP 1-3, TPSA < 140 Ų) as described by Pajouhesh and Lenz (2005) [3]. This property profile, combined with a low number of rotatable bonds (1), suggests it is a promising fragment for CNS-targeted drug discovery programs, differentiating it from more polar uracil analogs that struggle to cross the blood-brain barrier.

Alternative Scaffold in Antimicrobial Research Programs

Given that 5-cyanouracil is a known DNA synthesis inhibitor with antimicrobial properties, this N1-substituted variant offers a distinct electronic and steric profile that could overcome resistance mechanisms associated with the parent compound [4]. The shift in pKa and H-bonding profile may alter the interaction with uracil-utilizing enzymes, making it a candidate for screening programs targeting drug-resistant pathogens.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis of 5-cyanouracil libraries
N1-(3-cyanothiophene) synthetic handle enabling selective hydrolysis to carbamoyl or carboxy derivatives
Hydrolysis selectivity and derivatization efficiency under reported conditions
Glucagon receptor antagonist SAR studies
Electron-withdrawing N1-thienyl system with modulated acidity and lipophilicity compared to aryl analogs
Charge-state influence on receptor binding and potency in glucagon receptor assays
CNS fragment-based screening programs
Moderate lipophilicity and low polar surface area profile favorable for permeability
Blood-brain barrier permeability assessment and CNS target engagement profiling
Antimicrobial resistance research with modified 5-cyanouracil scaffold
Distinct H-bond acceptor/donor balance and electronic profile versus parent 5-cyanouracil
DNA synthesis inhibition and enzyme interaction studies in resistant strains
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